tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate
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Overview
Description
tert-Butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group and a but-2-enyl chain with a tert-butoxycarbonylamino substituent. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable but-2-enyl derivative. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed cross-coupling reaction with an appropriate but-2-enyl halide . The reaction conditions usually include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can act as a protecting group, preventing unwanted reactions at the amine site. The compound can also participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (4-bromobutyl)carbamate: Another carbamate derivative used in organic synthesis.
N-Boc-2-aminoacetaldehyde: A related compound used as a building block in organic synthesis.
Uniqueness
tert-Butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate is unique due to its specific structure, which combines a tert-butyl group with a but-2-enyl chain and a tert-butoxycarbonylamino substituent. This unique combination of functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
UANXWJIALRHYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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